molecular formula C19H26N4O3 B7145357 N-(3-acetylphenyl)-4-(1-methylpyrrolidine-2-carbonyl)piperazine-1-carboxamide

N-(3-acetylphenyl)-4-(1-methylpyrrolidine-2-carbonyl)piperazine-1-carboxamide

Cat. No.: B7145357
M. Wt: 358.4 g/mol
InChI Key: UIXSUTOVTSYUTN-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(1-methylpyrrolidine-2-carbonyl)piperazine-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-(1-methylpyrrolidine-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-14(24)15-5-3-6-16(13-15)20-19(26)23-11-9-22(10-12-23)18(25)17-7-4-8-21(17)2/h3,5-6,13,17H,4,7-12H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXSUTOVTSYUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)N2CCN(CC2)C(=O)C3CCCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-4-(1-methylpyrrolidine-2-carbonyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Acylation Reaction: Starting with 3-acetylphenylamine, an acylation reaction is performed using an appropriate acylating agent to introduce the acetyl group.

    Formation of Piperazine Derivative: The intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative.

    Coupling with 1-methylpyrrolidine-2-carboxylic Acid: The final step involves coupling the piperazine derivative with 1-methylpyrrolidine-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-4-(1-methylpyrrolidine-2-carbonyl)piperazine-1-carboxamide has several applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-(1-methylpyrrolidine-2-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied. For instance, in medicinal chemistry, it might inhibit certain enzymes involved in inflammatory pathways.

Comparison with Other Compounds:

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

    Similar Compounds:

These similar compounds may share some properties but differ in their overall activity and applications due to variations in their molecular structures.

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